![molecular formula C11H19BrO2 B13302171 3-[(2-Bromocyclooctyl)oxy]oxetane](/img/structure/B13302171.png)
3-[(2-Bromocyclooctyl)oxy]oxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Bromocyclooctyl)oxy]oxetane is an organic compound with the molecular formula C11H19BrO2 It features a four-membered oxetane ring, which is known for its unique chemical properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Bromocyclooctyl)oxy]oxetane typically involves the formation of the oxetane ring through cyclization reactions. One common method is the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene . This reaction forms the oxetane ring by creating both C-C and C-O bonds.
Another approach involves the intramolecular cyclization of suitable precursors. For example, the electrophilic halocyclization of alcohols can be used to form the oxetane ring . This method involves the use of halogenating agents under controlled conditions to achieve the desired cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes. Large-scale production would require efficient and cost-effective methods, such as continuous flow reactors for the Paternò-Büchi reaction or scalable halocyclization processes. These methods ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-Bromocyclooctyl)oxy]oxetane undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the bromocyclooctyl group to other functional groups.
Substitution: The bromine atom in the bromocyclooctyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxy acids and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxetane derivatives with additional oxygen-containing functional groups.
Reduction: Compounds with reduced bromocyclooctyl groups, such as cyclooctyl alcohols.
Substitution: Various substituted oxetane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[(2-Bromocyclooctyl)oxy]oxetane has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-[(2-Bromocyclooctyl)oxy]oxetane involves its interaction with specific molecular targets and pathways. The oxetane ring’s ability to undergo ring-opening reactions makes it a versatile intermediate in various biochemical processes . The bromocyclooctyl group can interact with biological molecules, potentially leading to antimicrobial or antiviral effects .
Comparación Con Compuestos Similares
Similar Compounds
Oxetane: The parent compound with a four-membered ring containing one oxygen atom.
3-Bromomethyl oxetane: A similar compound with a bromomethyl group instead of a bromocyclooctyl group.
2-Methyleneoxetane: An oxetane derivative with a methylene group at the 2-position.
Uniqueness
3-[(2-Bromocyclooctyl)oxy]oxetane is unique due to the presence of the bromocyclooctyl group, which imparts distinct chemical properties and reactivity. This compound’s structure allows for specific interactions in biological and chemical systems, making it valuable for various applications.
Propiedades
Fórmula molecular |
C11H19BrO2 |
|---|---|
Peso molecular |
263.17 g/mol |
Nombre IUPAC |
3-(2-bromocyclooctyl)oxyoxetane |
InChI |
InChI=1S/C11H19BrO2/c12-10-5-3-1-2-4-6-11(10)14-9-7-13-8-9/h9-11H,1-8H2 |
Clave InChI |
GAVUMONZWGSSJZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(C(CC1)OC2COC2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


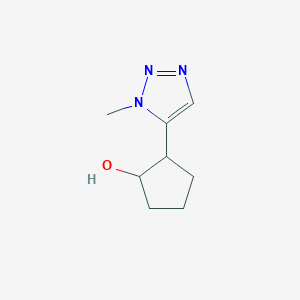

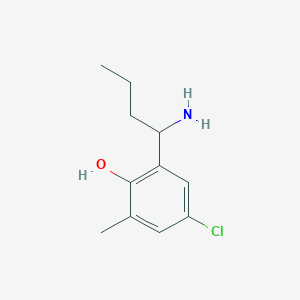

![2-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13302096.png)
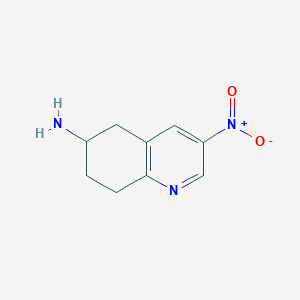
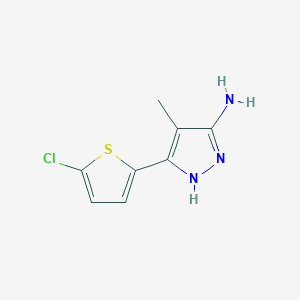
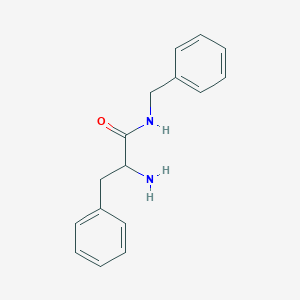
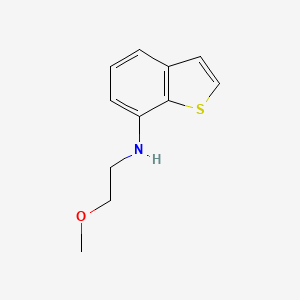
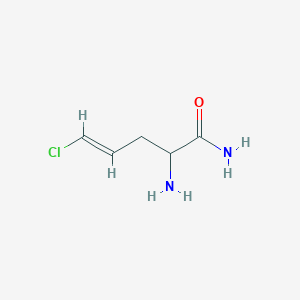

![4-{Bicyclo[2.2.1]heptan-2-yl}pyrrolidine-3-carboxylic acid](/img/structure/B13302151.png)
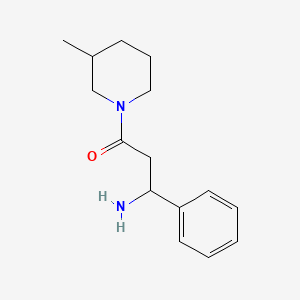
![3-Iodo-2,7-dimethyl-4H,5H-pyrazolo[1,5-A]pyrimidin-5-one](/img/structure/B13302161.png)
